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Compound of Interest

Compound Name: Siais117

Cat. No.: B12419317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Siais117, a potent and

selective degrader of Anaplastic Lymphoma Kinase (ALK), in a cell culture setting. This

document outlines the mechanism of action, protocols for cell-based assays, and expected

outcomes for researchers investigating ALK-positive cancers.

Introduction
Siais117 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of

the ALK protein. It is synthesized by linking the ALK inhibitor Brigatinib to a ligand for the Von

Hippel-Lindau (VHL) E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination

and subsequent proteasomal degradation of ALK, offering a potential therapeutic strategy to

overcome resistance to traditional ALK inhibitors. Siais117 has demonstrated efficacy in

degrading both wild-type and G1202R mutant ALK protein, a common resistance mutation.

Mechanism of Action
Siais117 operates by hijacking the cell's natural protein disposal system. The Brigatinib

component of Siais117 binds to the ALK protein, while the VHL ligand component

simultaneously recruits the VHL E3 ubiquitin ligase. This proximity induces the

polyubiquitination of ALK, marking it for degradation by the 26S proteasome. The degradation

of ALK disrupts downstream signaling pathways, including the STAT3 and ERK pathways,

which are crucial for cancer cell proliferation and survival.
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Diagram 1. Mechanism of action of Siais117 leading to ALK degradation and downstream
effects.

Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Siais117 in various cancer cell

lines.

Table 1: IC50 Values for Cell Growth Inhibition (72-hour treatment)

Cell Line Cancer Type ALK Status IC50 (nM)

SR
Anaplastic Large-Cell

Lymphoma
NPM-ALK Fusion 1.7

H2228
Non-Small Cell Lung

Cancer
EML4-ALK Fusion 46

NCI-H1688
Small Cell Lung

Cancer
Not specified 259

NCI-H69
Small Cell Lung

Cancer
Not specified 799

Table 2: Effective Concentrations for ALK Protein Degradation (24-hour treatment)

Cell Line ALK Status
Effective
Concentration

Observation

SR NPM-ALK Fusion 100 nM
Sustained degradation

of ALK protein.

H2228 EML4-ALK Fusion Starting from 50 nM
Degradation of ALK

protein observed.

293T

G1202R-mutant ALK

(exogenously

expressed)

Not specified

Effective degradation

of G1202R-mutant

ALK protein.
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Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Culture
a. SR (Suspension Cell Line)

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

and 1% Penicillin-Streptomycin.

Passaging: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Cultures

can be maintained by adding fresh medium or by centrifugation and resuspension in fresh

medium at a density of 1-2 x 10^5 viable cells/mL.

Incubation: 37°C in a humidified atmosphere with 5% CO2.

b. H2228 (Adherent Cell Line)

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2

mM L-glutamine, and 1% Penicillin-Streptomycin.[1]

Passaging:

Aspirate the culture medium.

Rinse the cell layer with a calcium and magnesium-free Phosphate Buffered Saline (PBS).

Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.[1]

Neutralize the trypsin with fresh culture medium and aspirate the cells by gentle pipetting.

Dispense the cell suspension into new culture flasks at a subcultivation ratio of 1:2 to 1:3.

[1]

Incubation: 37°C in a humidified atmosphere with 5% CO2.[1]
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Diagram 2. General workflow for the culture of SR and H2228 cell lines.

Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.

Materials:

Cells in logarithmic growth phase

Complete culture medium

Siais117 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well plates

Multichannel pipette

Plate reader
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Procedure:

Cell Seeding:

Harvest and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture

medium.

Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) and

recovery.

Compound Treatment:

Prepare serial dilutions of Siais117 in culture medium. The final DMSO concentration

should be less than 0.5%.

Remove the medium from the wells and add 100 µL of the Siais117 dilutions. Include

wells with vehicle control (medium with DMSO) and untreated controls.

Incubate for 72 hours at 37°C and 5% CO2.

MTT Addition and Incubation:

Add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

Solubilization and Measurement:

Add 100 µL of solubilization solution to each well.

Mix thoroughly to dissolve the formazan crystals.

Read the absorbance at 570 nm using a plate reader.

Data Analysis:

Subtract the background absorbance (from wells with medium only).
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Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the log concentration of Siais117 to determine the

IC50 value.

Western Blotting for ALK Degradation
Materials:

Cells cultured and treated with Siais117

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis:

Treat cells with various concentrations of Siais117 for the desired time (e.g., 24 hours).

Wash the cells with ice-cold PBS.

Lyse the cells with lysis buffer on ice.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or similar assay.

SDS-PAGE and Transfer:

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C with gentle agitation.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST for 5-10 minutes each.

Detection:

Apply the chemiluminescent substrate to the membrane.

Capture the signal using an imaging system.

Analysis:

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine

the extent of protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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